2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-
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Overview
Description
2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- is a complex organic compound that belongs to the class of pyrrolidinediones. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione derivatives typically involves the reaction of succinimide with various amines and aldehydes under controlled conditions. The specific synthetic route for 2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- involves the following steps:
Formation of the Pyrrolidinedione Core: This is achieved by reacting succinic anhydride with ammonia or primary amines.
Introduction of the Piperazinyl Group: The piperazinyl group is introduced through nucleophilic substitution reactions.
Attachment of the Phenyl Group: The phenyl group is attached via diazotization reactions, where aniline derivatives are converted to diazonium salts and then coupled with the pyrrolidinedione core.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The diazenyl group can also participate in redox reactions, affecting cellular pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Pyrrolidinedione, 1-ethyl-: Known for its use in anticonvulsant medications.
2,5-Pyrrolidinedione, 3-ethyl-1,3-dimethyl-: Utilized in the synthesis of various bioactive molecules.
Uniqueness
2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperazinyl and diazenyl groups allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
519044-39-4 |
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Molecular Formula |
C22H25N5O3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H25N5O3/c28-15-14-25-10-12-26(13-11-25)20-16-21(29)27(22(20)30)19-8-6-18(7-9-19)24-23-17-4-2-1-3-5-17/h1-9,20,28H,10-16H2 |
InChI Key |
HWHBJIBOVDFXTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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